molecular formula C11H20O2 B14597321 Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate CAS No. 59895-62-4

Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate

Cat. No.: B14597321
CAS No.: 59895-62-4
M. Wt: 184.27 g/mol
InChI Key: XUNYOLFFGUIJSI-VHSXEESVSA-N
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Description

Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with a hexyl group and a carboxylate ester The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as distillation or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a hexyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential lead compound in drug discovery.

Properties

CAS No.

59895-62-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (1R,2S)-2-hexylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-9-8-10(9)11(12)13-2/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1

InChI Key

XUNYOLFFGUIJSI-VHSXEESVSA-N

Isomeric SMILES

CCCCCC[C@H]1C[C@H]1C(=O)OC

Canonical SMILES

CCCCCCC1CC1C(=O)OC

Origin of Product

United States

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